3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine
Description
Properties
CAS No. |
1256804-63-3 |
|---|---|
Molecular Formula |
C7H5BrF3NO |
Molecular Weight |
256.02 g/mol |
IUPAC Name |
3-bromo-4-methoxy-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-6-4(7(9,10)11)2-12-3-5(6)8/h2-3H,1H3 |
InChI Key |
DCJXZFDKBKRFHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 2-Methoxy-3-(trifluoromethyl)pyridine
One of the most straightforward approaches to synthesize 3-bromo-4-methoxy-5-(trifluoromethyl)pyridine is via bromination of 2-methoxy-3-(trifluoromethyl)pyridine. This method involves:
- Starting Material: 2-Methoxy-3-(trifluoromethyl)pyridine
- Brominating Agent: 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione
- Catalyst/Acid: Trifluoroacetic acid
- Reaction Conditions: 20 °C, inert atmosphere, 18 hours
- Workup: Neutralization with sodium bicarbonate in n-heptane and ethyl acetate extraction
- Yield: Approximately 74%
This method is notable for its mild conditions and relatively high yield, making it suitable for scale-up.
| Step | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-Methoxy-3-(trifluoromethyl)pyridine + NBS derivative, TFA, 20 °C, 18 h, inert atmosphere | 3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine | 74 |
Note: The use of trifluoroacetic acid facilitates electrophilic bromination at the 3-position, guided by the electron-donating methoxy and electron-withdrawing trifluoromethyl groups.
Iridium-Catalyzed C–H Borylation Followed by Bromination
Recent advances in iridium-catalyzed C–H borylation of trifluoromethyl-substituted pyridines provide a versatile method for functionalization at specific positions on the pyridine ring:
- The trifluoromethyl group at the 5-position directs borylation to the 3-position.
- The borylated intermediate can then be converted to the bromo derivative via electrophilic bromination.
- Reaction conditions typically involve pinacolborane as the borylating agent, iridium precatalyst, and heating at 80 °C under nitrogen atmosphere.
This method offers:
- High regioselectivity
- Mild conditions without additional solvents
- Potential for late-stage functionalization
However, the presence of certain substituents (e.g., amino or bromo groups at the 2-position) may deactivate the catalyst or hinder the reaction.
Comparative Analysis of Preparation Methods
In-Depth Research Findings and Spectroscopic Data
-
- $$^{1}H$$ NMR shows characteristic doublets and multiplets corresponding to pyridine protons influenced by bromine and trifluoromethyl substituents.
- $$^{19}F$$ NMR typically displays a singlet around -64 to -66 ppm for the trifluoromethyl group.
- $$^{13}C$$ NMR confirms the presence of quaternary carbons attached to bromine and trifluoromethyl groups.
Summary and Recommendations
The synthesis of 3-bromo-4-methoxy-5-(trifluoromethyl)pyridine can be efficiently achieved through direct bromination of 2-methoxy-3-(trifluoromethyl)pyridine under mild acidic conditions with specialized brominating agents, offering a practical route with good yields and scalability. Alternative multi-step routes involving diazotization and fluorination provide flexibility for related analogs, while modern iridium-catalyzed borylation techniques enable selective functionalization but require careful substrate and catalyst considerations.
For industrial or large-scale synthesis, the direct bromination method is recommended due to its simplicity and cost-effectiveness. For research applications requiring regioselective modifications, iridium-catalyzed methods offer advanced capabilities.
This comprehensive analysis integrates data from patents, peer-reviewed articles, and synthetic reports to provide an authoritative guide on the preparation of 3-bromo-4-methoxy-5-(trifluoromethyl)pyridine, ensuring reliability and depth for academic and industrial chemists alike.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine and methoxy groups can also influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives, emphasizing substituent positions and functional group impacts:
Notes:
- Positional Effects : The trifluoromethyl group at position 5 (as in the target compound) enhances electron-withdrawing properties, reducing nucleophilic aromatic substitution reactivity compared to analogues with CF₃ at position 3 .
- Functional Group Diversity: Sulfonyl chloride (SO₂Cl) and phenoxy groups increase reactivity for further derivatization but may reduce stability under aqueous conditions .
Pharmaceutical Relevance
- Drug Intermediate : The compound’s trifluoromethyl group is critical in kinase inhibitors, where it enhances target binding via hydrophobic interactions .
- Stability : Compared to 3-Bromo-5-fluoro-2-methoxypyridine (CAS 884494-81-9), the trifluoromethyl group provides greater metabolic resistance to oxidative degradation .
Agrochemical Performance
- Pesticide Efficacy: Analogues like 5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine show broad-spectrum insecticidal activity, outperforming phenyl-containing counterparts due to pyridine’s electronic effects .
Biological Activity
3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring with the following substituents:
- Bromine at the 3-position
- Methoxy group at the 4-position
- Trifluoromethyl group at the 5-position
Its molecular formula is C_8H_6BrF_3N, and it has a molecular weight of 256.02 g/mol. The trifluoromethyl moiety enhances lipophilicity, which can improve the compound's ability to interact with biological targets.
Antimicrobial Properties
3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine has been evaluated for its antimicrobial activity against various bacterial strains. Research indicates that derivatives of this compound show significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities range from 3.12 μg/mL to 12.5 μg/mL, indicating potent antibacterial properties .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can influence metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
The biological activity of 3-Bromo-4-methoxy-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group enhances its reactivity and binding affinity to biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study demonstrated that derivatives of the compound exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential as antibacterial agents .
- Enzyme Interaction Studies : Research focusing on the interaction with cytochrome P450 enzymes revealed that certain derivatives could inhibit enzyme activity, which may have implications for drug interactions in clinical settings.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | MIC Value (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.12 - 12.5 | Potent activity observed |
| Antimicrobial | Escherichia coli | 3.12 - 12.5 | Comparable efficacy to standard antibiotics |
| Enzyme Inhibition | Cytochrome P450 | Varies | Influences drug metabolism |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
